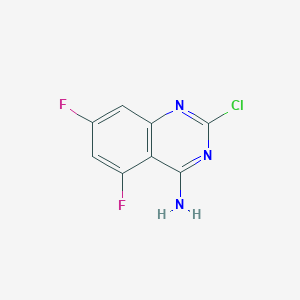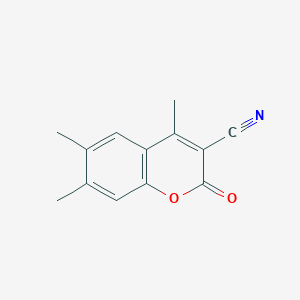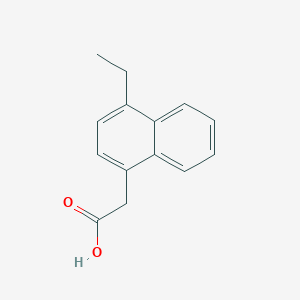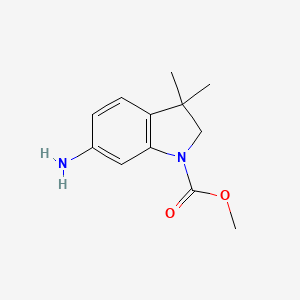
5-(Difluoromethoxy)-7-fluoroquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Difluoromethoxy)-7-fluoroquinoline is a compound that belongs to the quinoline family, characterized by a benzene ring fused with a nitrogen-containing pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method involves the difluoromethylation of quinoline derivatives using difluoromethylating agents such as difluoromethyl phenyl sulfone or difluoromethyl trimethylsilane under specific reaction conditions . The reaction is often catalyzed by transition metals like copper or nickel to facilitate the formation of the difluoromethoxy group.
Industrial Production Methods: Industrial production of 5-(Difluoromethoxy)-7-fluoroquinoline may involve continuous flow processes to ensure high yield and purity. These methods often utilize advanced techniques such as microwave-assisted synthesis or high-pressure reactors to optimize reaction conditions and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions: 5-(Difluoromethoxy)-7-fluoroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluoro or difluoromethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of partially or fully reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Applications De Recherche Scientifique
5-(Difluoromethoxy)-7-fluoroquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell membranes.
Medicine: Explored for its potential in cancer therapy, particularly in targeting specific cancer cell pathways.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism of action of 5-(Difluoromethoxy)-7-fluoroquinoline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors involved in cellular processes, such as DNA gyrase in bacteria, leading to the inhibition of DNA replication.
Pathways Involved: It can interfere with the synthesis of nucleic acids and proteins, leading to cell death in microbial and cancer cells.
Comparaison Avec Des Composés Similaires
5-Fluoroquinoline: Similar in structure but lacks the difluoromethoxy group.
7-Fluoroquinoline: Similar in structure but lacks the difluoromethoxy group.
5-(Trifluoromethoxy)-7-fluoroquinoline: Contains a trifluoromethoxy group instead of a difluoromethoxy group.
Uniqueness: 5-(Difluoromethoxy)-7-fluoroquinoline is unique due to the presence of both difluoromethoxy and fluoro groups, which confer distinct chemical properties such as increased lipophilicity and stability. These properties make it a valuable compound in the development of pharmaceuticals and advanced materials .
Propriétés
Formule moléculaire |
C10H6F3NO |
|---|---|
Poids moléculaire |
213.16 g/mol |
Nom IUPAC |
5-(difluoromethoxy)-7-fluoroquinoline |
InChI |
InChI=1S/C10H6F3NO/c11-6-4-8-7(2-1-3-14-8)9(5-6)15-10(12)13/h1-5,10H |
Clé InChI |
GJBNFLINVYDVBL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C(C=C2OC(F)F)F)N=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Ethyl 8-methoxyimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B11888343.png)


![N-[2-(2-Oxo-2,3-dihydro-1H-indol-3-yl)ethyl]acetamide](/img/structure/B11888378.png)




![4-Bromobicyclo[2.2.2]octane-1-carbonitrile](/img/structure/B11888415.png)

